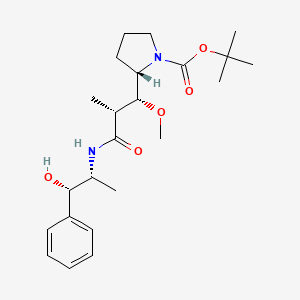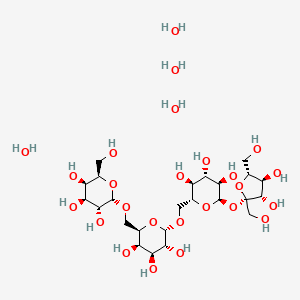
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is used in various scientific research applications, including drug discovery and development, pharmacology, and toxicology. It is commonly used as a reference compound in drug screening assays to evaluate the potency and selectivity of new drug candidates. It is also used to study the mechanism of action of various compounds and to identify potential drug targets.
Mécanisme D'action
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound increases the levels of catecholamines in the brain and peripheral tissues.
Biochemical and Physiological Effects:
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have analgesic effects and to reduce inflammation in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. One limitation is that it is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Orientations Futures
There are several future directions for research involving Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride. One direction is to study its effects on other neurotransmitters and neuromodulators, such as serotonin and acetylcholine. Another direction is to investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease or chronic pain. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Méthodes De Synthèse
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is synthesized by reacting 2-fluoro-4-methylbenzaldehyde with L-alanine methyl ester hydrochloride. This reaction is catalyzed by a chiral catalyst, which produces the desired enantiomer. The resulting product is then hydrolyzed, and the hydrochloride salt is formed.
Propriétés
IUPAC Name |
methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRDHAQJWFTAM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)


![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)


![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)

![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)

